An In-depth Technical Guide to the Characterization of 2,6-bis(pyrazolyl)pyridine
An In-depth Technical Guide to the Characterization of 2,6-bis(pyrazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,6-bis(pyrazolyl)pyridine (bpp), a versatile tridentate N-donor ligand. Its unique structural and electronic properties have made it a subject of significant interest in coordination chemistry, materials science, and catalysis. This document details the synthesis, spectroscopic analysis, and structural characterization of bpp, presenting data in a clear and accessible format for researchers and professionals in related fields.
Synthesis of 2,6-bis(pyrazolyl)pyridine
The synthesis of 2,6-bis(pyrazolyl)pyridine can be achieved through several methods. A common and effective approach involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base. Another established method is the reaction of an excess of potassium pyrazolate with 2,6-dihalopyridines.[1][2] A simplified method that does not require inert conditions involves the use of a phase transfer catalyst.[3]
Experimental Protocol: Synthesis via Phase Transfer Catalysis[3]
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Reactant Preparation : A mixture of pyrazole (6 molar equivalents), 2,6-dichloropyridine (1 molar equivalent), potassium carbonate, and potassium hydroxide is prepared.
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Catalyst Addition : Benzyltriethylammonium chloride is added as a phase transfer catalyst.
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Reaction : The reaction mixture is stirred, typically without the need for an inert atmosphere, for a specified period.
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Purification : The product is purified by acid precipitation and filtration to yield 2,6-bis(pyrazolyl)pyridine.
Synthesis Workflow
Caption: Synthesis Workflow for 2,6-bis(pyrazolyl)pyridine.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and electronic properties of 2,6-bis(pyrazolyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,6-bis(pyrazolyl)pyridine
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Pyridine-H3,5 | 7.31-7.38 (m) | 120.8 |
| Pyridine-H4 | 7.74-7.85 (m) | 137.0 |
| Pyridine-C2,6 | - | 150.0 |
| Pyrazole-H3' | 8.67-8.79 (m) | 150.3 |
| Pyrazole-H4' | - | 123.7 |
| Pyrazole-H5' | 7.90 (dd) | 146.3 |
Note: The provided NMR data is for a related bipyridine structure and serves as an illustrative example of the expected shifts.[4] Actual shifts for 2,6-bis(pyrazolyl)pyridine may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have shown a strong correlation with experimental vibrational frequencies.[3]
UV-Visible Spectroscopy
UV-Visible spectroscopy reveals the electronic transitions within the molecule. For instance, the UV-visible spectrum of a Co(II) complex with bpp, [Co(bpp)Cl₂], shows a broad absorption at 677 nm, which is characteristic of a five-coordinate geometry.[5]
Experimental Workflow for Spectroscopic Characterization
Caption: General Workflow for Spectroscopic Characterization.
Structural Characterization
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.
Crystal Structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
The crystal structure of a derivative, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, has been determined.[6][7][8][9] In this structure, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[6][7][8]
Table 2: Crystal Data and Structure Refinement for 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine [6][8][9]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃N₅ |
| Formula Weight | 239.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.481 (3) |
| b (Å) | 9.076 (4) |
| c (Å) | 19.021 (8) |
| β (°) | 95.471 (5) |
| Volume (ų) | 1285.7 (9) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor | 0.060 |
Applications
The versatile coordination ability and potential for functionalization make 2,6-bis(pyrazolyl)pyridine a valuable ligand in various fields.
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Coordination Chemistry : It is widely used to synthesize metal complexes, particularly with transition metals like iron(II) and ruthenium(II), to study phenomena such as spin crossover (SCO).[3][5]
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Catalysis : Bpp-based complexes have shown potential as catalysts in various chemical transformations.[6]
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Materials Science : These compounds are being explored for applications in luminescent materials, photovoltaic devices, and stimuli-responsive materials.[3][5] The ability to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating functional materials with tunable properties.[10]
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Biomedical Sensing : The incorporation of emissive f-element podand centers into bpp derivatives is being investigated for biomedical sensor applications.[11]
Conclusion
2,6-bis(pyrazolyl)pyridine is a fundamentally important ligand with well-established synthetic routes and a rich body of characterization data. Its spectroscopic and structural features have been thoroughly investigated, providing a solid foundation for its application in diverse areas of chemical research. This guide provides key data and protocols to aid researchers in the synthesis and characterization of this versatile compound and its derivatives for the development of new materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]
- 11. Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes - White Rose Research Online [eprints.whiterose.ac.uk]
